2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
Description
2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide (CAS: 899966-71-3) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C₂₅H₂₁N₅O₃ and a molecular weight of 439.5 g/mol . Its structure includes:
- A pyrazolo[3,4-d]pyrimidin-4-one core,
- A p-tolyl substituent at the 1-position,
- An ethoxy group at the 2-position of the naphthamide moiety,
- A 1-naphthamide side chain linked via an amide bond.
The compound’s Smiles string is CCOc1ccc2ccccc2c1C(=O)Nn1cnc2c(cnn2-c2ccc(C)cc2)c1=O, highlighting its aromatic and heterocyclic features .
Properties
IUPAC Name |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-3-33-21-13-10-17-6-4-5-7-19(17)22(21)24(31)28-29-15-26-23-20(25(29)32)14-27-30(23)18-11-8-16(2)9-12-18/h4-15H,3H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRHADJIIKHYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, supported by recent research findings and case studies.
The structural formula of 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is represented as follows:
| Property | Value |
|---|---|
| Common Name | 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide |
| CAS Number | 899966-55-3 |
| Molecular Formula | C₁₆H₁₇N₅O₃ |
| Molecular Weight | 327.34 g/mol |
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the ability of these compounds to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been shown to target key regulatory proteins involved in cancer progression, such as polo-like kinases (Plk) and cyclins .
Case Study:
In a preclinical study, a derivative of the pyrazolo[3,4-d]pyrimidine scaffold demonstrated selective inhibition of Plk1, leading to reduced proliferation in cancer cell lines. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Research Findings:
A series of pyrazole derivatives were evaluated for their COX-1 and COX-2 inhibitory activities. One study reported that specific derivatives exhibited selectivity for COX-2 over COX-1, suggesting a favorable safety profile . The anti-inflammatory efficacy was tested using carrageenan-induced paw edema models in rats, where significant reductions in edema were observed.
| Compound | COX-2 Inhibition (%) | Safety Profile |
|---|---|---|
| Compound A | 71 | Minimal gastric damage |
| Compound B | 62 | Safe at high doses |
The mechanism of action for this class of compounds typically involves interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can mimic natural substrates in biological systems, allowing it to bind effectively to enzymes and receptors involved in tumor growth and inflammation .
Comparison with Similar Compounds
1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea Derivatives
- Structure : These derivatives replace the naphthamide group with urea moieties (e.g., 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl)-phenyl]-1,2,4-triazole) .
N2-(4-(2-(4-Amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethoxy)phenyl)-N4-(quinolin-3-yl)pyrimidine-2,4-diamine (3a)
- Structure: Features a quinoline substituent and an aminophenyl-ethoxy chain .
- Synthesis : Yield of 48.1% using silica gel chromatography .
- Key Differences: The quinoline group may enhance DNA intercalation or kinase inhibition, while the ethoxy chain in the target compound could alter metabolic stability .
2-(1-(4-Amino-3-(4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structure: Contains a chromenone moiety and oxazine-substituted phenyl group .
- Synthesis : Lower yield (17% ) due to complex Suzuki coupling steps .
- Key Differences: The chromenone moiety increases molecular weight (579.1 g/mol) and may influence target selectivity compared to the naphthamide’s planar aromatic system .
Pharmacological and Physicochemical Comparisons
Key Observations :
Substituent Effects :
- The naphthamide group in the target compound may enhance lipophilicity, favoring membrane permeability over urea derivatives .
- Ethoxy and p-tolyl groups likely contribute to hydrophobic interactions with target proteins, similar to the benzo[1,3]dioxolylmethyl group in ’s derivatives .
Synthetic Efficiency: The target compound’s synthesis (details unavailable) may be more efficient than the 17% yield seen in ’s chromenone derivative .
Q & A
Basic: How can the synthesis of this compound be optimized for improved yield and purity?
Methodological Answer:
Synthetic optimization involves:
- Reagent selection : Use N-arylsubstituted α-chloroacetamides or 2-chloro-N-(4-chlorobenzyl)acetamide as coupling agents to enhance regioselectivity in pyrazolo[3,4-d]pyrimidinone formation .
- Reaction conditions : Maintain temperatures between 0–50°C during nucleophilic substitution steps to minimize side reactions (e.g., hydrolysis). Acidic conditions (e.g., 1.0 M HCl) can facilitate cyclization .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity .
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns, particularly the ethoxy group (δ ~1.3–1.5 ppm for CH, δ ~4.1–4.3 ppm for OCH) and naphthamide protons (aromatic δ 7.2–8.5 ppm) .
- X-ray crystallography : Resolve the pyrazolo[3,4-d]pyrimidinone core and p-tolyl orientation. Key metrics include bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between fused rings .
Basic: Which in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., A549, HeLa) with doxorubicin as a positive control. IC values <10 μM indicate promising activity .
- Apoptosis studies : Perform Annexin V/PI staining and caspase-3 activation assays. A 2–3-fold increase in caspase-3 activity vs. controls suggests pro-apoptotic mechanisms .
Advanced: How can discrepancies in reported bioactivity data across studies be resolved?
Methodological Answer:
- Assay standardization : Validate cell line authenticity (STR profiling) and control for culture conditions (e.g., serum concentration, hypoxia).
- Compound purity : Confirm purity (>95%) via HPLC (C18 column, 254 nm) to exclude impurities interfering with bioactivity .
- Dose-response curves : Use non-linear regression models (e.g., GraphPad Prism) to calculate IC with 95% confidence intervals. Cross-validate with orthogonal assays (e.g., Western blot for target proteins) .
Advanced: What computational approaches predict target interactions and metabolic stability?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, PI3K). Focus on hydrogen bonding with the pyrimidinone C=O and hydrophobic contacts with the p-tolyl group .
- ADMET prediction : Employ SwissADME to assess metabolic sites (e.g., ethoxy group oxidation) and P-glycoprotein substrate likelihood. Prioritize derivatives with topological polar surface area <140 Ų for blood-brain barrier penetration .
Advanced: How to design in vivo efficacy studies in xenograft models?
Methodological Answer:
- Model selection : Use immunodeficient mice (e.g., BALB/c nude) implanted with A549 lung adenocarcinoma cells. Monitor tumor volume biweekly .
- Dosing regimen : Administer 10–20 mg/kg intraperitoneally, 5 days/week, for 4 weeks. Include vehicle and doxorubicin (2 mg/kg) controls.
- Endpoint analysis : Harvest tumors for histopathology (H&E staining) and quantify necrosis/apoptosis via TUNEL assay. Serum biomarkers (IL-6, NF-κB) validate anti-inflammatory effects .
Advanced: What strategies address low solubility in biological assays?
Methodological Answer:
- Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS containing 0.1% Tween-80 or 5% β-cyclodextrin .
- Prodrug design : Introduce phosphate esters at the naphthamide carbonyl to enhance aqueous solubility. Hydrolytic stability can be tested via LC-MS at pH 7.4 .
Advanced: How to analyze reaction mechanisms for unexpected byproducts?
Methodological Answer:
- LC-MS monitoring : Track intermediates during synthesis (e.g., amide coupling) using a C18 column and ESI+ ionization. Identify byproducts via exact mass (e.g., m/z +16 for oxidation products) .
- Kinetic studies : Vary reaction time and temperature to isolate intermediates. For example, heating at 50°C may favor cyclization over N-alkylation .
Advanced: What analytical methods quantify trace impurities in bulk samples?
Methodological Answer:
- HPLC-DAD/MS : Use a gradient method (5–95% acetonitrile in 20 min) to resolve impurities. Limit of quantification (LOQ) should be ≤0.1% .
- NMR spiking : Add authentic standards of suspected impurities (e.g., de-ethoxy derivative) to -NMR samples for peak assignment .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Lyse treated cells, heat to 55°C, and centrifuge. Compare soluble target protein (e.g., PI3K) levels via Western blot to confirm stabilization .
- Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Elute bound proteins for identification by LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
